3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid
CAS No.: 1261923-80-1
Cat. No.: VC11757255
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261923-80-1 |
|---|---|
| Molecular Formula | C16H16N2O4S |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H16N2O4S/c19-16(20)14-6-7-17-11-15(14)12-4-3-5-13(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) |
| Standard InChI Key | XWDJNTCWOMQJGF-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O |
Introduction
3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a complex organic compound featuring three key structural components: a pyrrolidine ring, a sulfonyl group, and an isonicotinic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of bioactive molecules.
Synthetic Routes
The synthesis of 3-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves the following steps:
-
Formation of the Pyrrolidine Ring: Cyclization reactions are used to form the pyrrolidine ring from suitable precursors.
-
Sulfonation: The phenyl group is sulfonated to introduce the sulfonyl group.
-
Coupling with Isonicotinic Acid: The final step involves coupling the sulfonated pyrrolidine derivative with isonicotinic acid using coupling agents like carbodiimides.
Industrial Production
Industrial production methods optimize these steps for high yield and purity using advanced techniques such as:
-
Continuous flow reactors
-
Automated synthesis platforms
-
Rigorous purification (e.g., recrystallization, chromatography).
Medicinal Chemistry
The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies
It is used in studies involving:
-
Enzyme inhibition
-
Receptor binding
-
Cellular assays to understand its effects on biological systems.
Industrial Applications
The compound serves as an intermediate in the production of other complex molecules and materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action involves interactions with molecular targets, such as enzymes or receptors:
-
The sulfonyl group forms strong interactions with active sites.
-
The pyrrolidine ring enhances binding affinity through hydrophobic interactions.
-
The isonicotinic acid moiety participates in hydrogen bonding and polar interactions, contributing to binding specificity and activity.
Comparison with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| 3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid | Boronic acid moiety | Used in Suzuki-Miyaura coupling reactions |
| 3-(Pyrrolidin-1-ylsulfonyl)aniline | Aniline functional group | Explored for anti-inflammatory properties |
| 2-Amino-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid | Amino substitution at position 2 | Used in biochemical studies and drug design |
Research Insights
Studies have highlighted the compound's potential in therapeutic applications for diseases such as cancer, inflammation, and infectious diseases due to its ability to modulate enzyme activity and receptor binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume